

An In-depth Technical Guide to m-PEG2-azide

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Compound of Interest

Compound Name: *m*-PEG2-azide

Cat. No.: B1677426

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This guide provides comprehensive technical information on methoxy-polyethylene glycol (2)-azide (**m-PEG2-azide**), a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

m-PEG2-azide is a PEG linker that features a terminal azide group. This azide moiety is a bio-orthogonal handle, meaning it does not react with native biological functionalities, ensuring specific ligation to a complementary alkyne-containing molecule through "click chemistry".^[1] The short polyethylene glycol chain enhances solubility and reduces steric hindrance during conjugation.^[1]

The chemical and physical properties of **m-PEG2-azide** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₅ H ₁₁ N ₃ O ₂	[2][3][4][5][6]
Molecular Weight	145.16 g/mol	[2][3][5][6]
CAS Number	215181-61-6	[2][4][5]
Appearance	Colorless oil / Liquid	[5]
Purity	Typically >95% to >98%	[2][4]
Solubility	Soluble in Chloroform (Sparingly), Acetone (Slightly), DCM, THF, acetonitrile, DMF, and DMSO	[3][5]
Storage Temperature	2-8°C or -20°C	[3][4]

Key Applications in Research and Drug Development

The primary utility of **m-PEG2-azide** lies in its ability to participate in click chemistry reactions. This makes it a valuable tool for covalently linking molecules in a highly efficient and specific manner.[7]

- **Bioconjugation:** It is used for labeling and modifying biomolecules such as proteins and oligonucleotides.[7] The reaction's biocompatibility allows it to be performed in aqueous buffers and even in living cells.[7]
- **Antibody-Drug Conjugates (ADCs):** The linker is employed in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody.[2]
- **PROTACs Development:** **m-PEG2-azide** serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]
- **Surface Modification:** The azide group can be used to functionalize surfaces of nanoparticles and other biomaterials to attach specific ligands or molecules.

The azide group is stable under most reaction conditions and highly selective, which is advantageous when other sensitive functional groups are present.[\[8\]](#)[\[9\]](#)

Experimental Protocols and Methodologies

m-PEG2-azide is primarily used in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[\[6\]](#)[\[9\]](#)

This protocol outlines a general procedure for labeling an alkyne-modified protein with **m-PEG2-azide** using a copper catalyst.

Materials:

- Alkyne-modified protein in an appropriate buffer (e.g., PBS)
- **m-PEG2-azide**
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)[\[10\]](#)[\[11\]](#)
- Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared) [\[11\]](#)
- Copper-chelating ligand: THPTA or TBTA stock solution (e.g., 100 mM in water or DMSO)[\[10\]](#)
- Purification system (e.g., spin desalting columns or dialysis)

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2 to 10-fold molar excess of **m-PEG2-azide**.
- Add Ligand and Copper: Add the chelating ligand (e.g., THPTA) to the mixture, followed by the CuSO_4 solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[\[11\]](#)
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[\[10\]](#)[\[11\]](#)

- Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours.[\[1\]](#)[\[10\]](#) Protect the reaction from light.[\[10\]](#)
- Purification: Upon completion, remove the excess reagents and catalyst using a spin desalting column or through dialysis against a suitable buffer.

This protocol is ideal for applications in living cells or where copper toxicity is a concern.[\[1\]](#) It utilizes a strained alkyne, such as DBCO or BCN.

Materials:

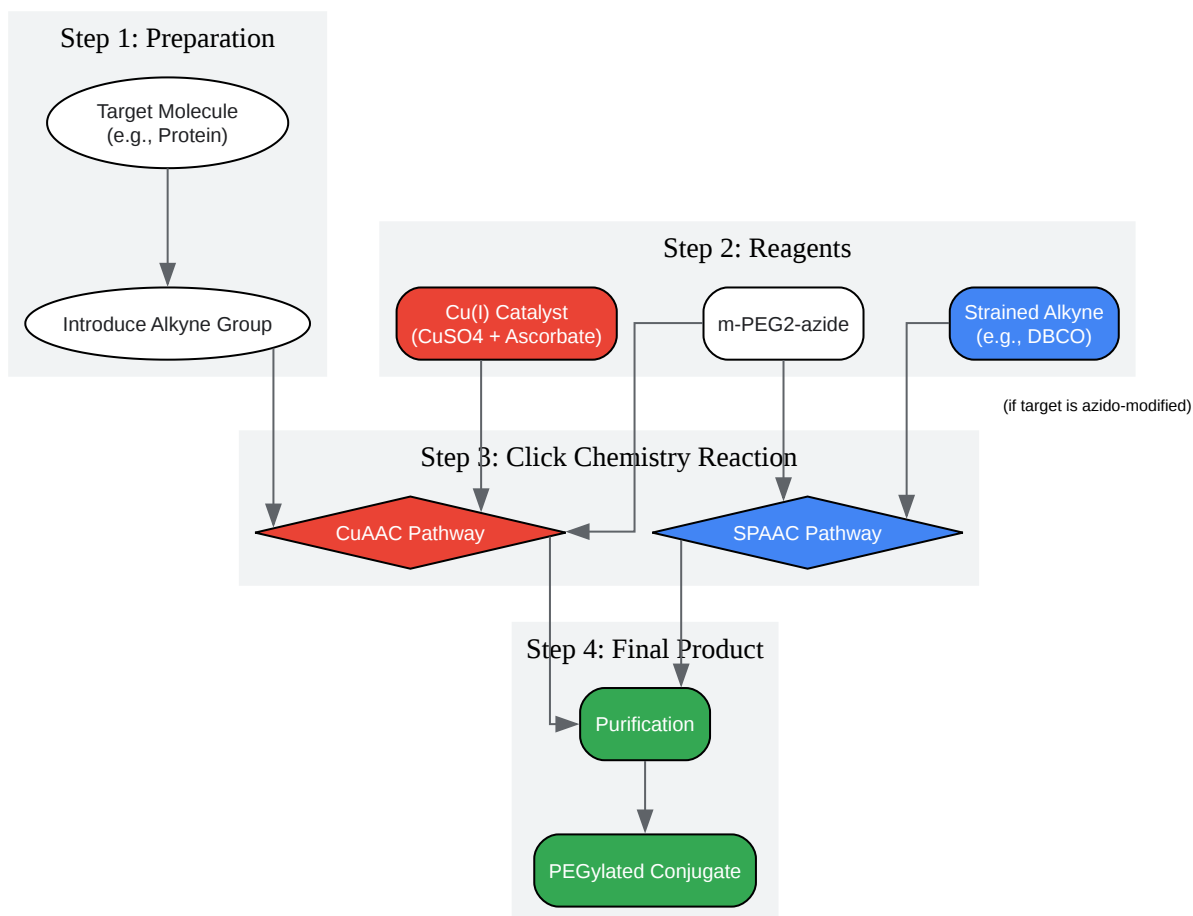
- Azide-functionalized protein (prepared using a suitable NHS ester to target lysine residues)
[\[1\]](#)
- Strained alkyne reagent (e.g., DBCO-functionalized molecule)
- Amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Purification system

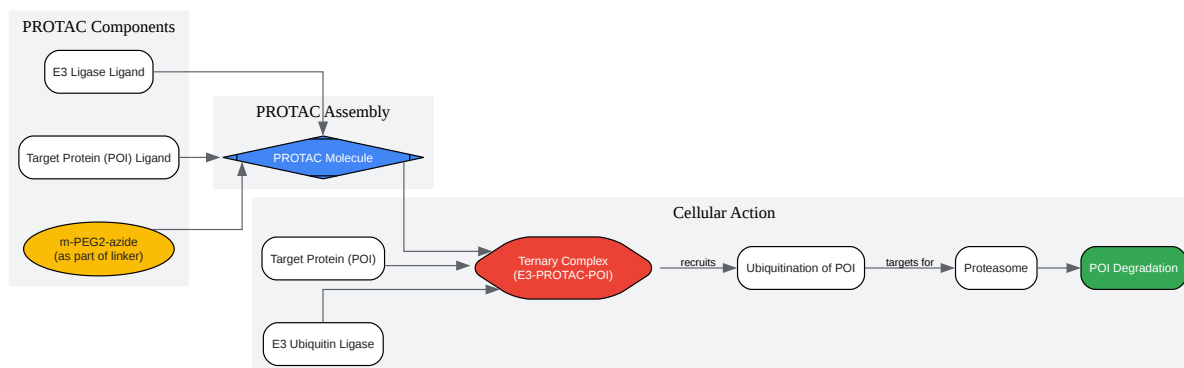
Procedure:

- Prepare the Protein: Ensure the azide-functionalized protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[\[1\]](#)
- Add Strained Alkyne: Add a 2 to 5-fold molar excess of the DBCO- or BCN-containing reagent to the protein solution.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C overnight. The reaction kinetics can vary based on the specific strained alkyne used.
- Purification: Purify the resulting protein conjugate using standard methods like size exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes involving **m-PEG2-azide**.





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